molecular formula C12H21N3 B12872795 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine CAS No. 442876-37-1

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B12872795
CAS No.: 442876-37-1
M. Wt: 207.32 g/mol
InChI Key: HYJVJXPJFCUEBH-UHFFFAOYSA-N
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Description

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ringThe pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry, while the piperidine ring is a common motif in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the pyrazole ring, followed by a nucleophilic substitution reaction to introduce the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole or piperidine rings, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

Uniqueness

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the piperidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

4-(1,3-Diethyl-1H-pyrazol-5-yl)piperidine is a compound featuring a piperidine ring substituted with a pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that compounds with pyrazole and piperidine structures exhibit a range of biological activities. The following sections detail specific activities and mechanisms associated with this compound.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a study demonstrated that pyrazole-based compounds could inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) through various mechanisms including apoptosis induction and invasion inhibition .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Pyrazole derivative 1MDA-MB-23110Apoptosis induction
Pyrazole derivative 2PANC-115Inhibition of cell invasion
This compoundTBDTBDTBD

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A related study found that certain pyrazole compounds exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Pyrazole derivative AE. coli5
Pyrazole derivative BS. aureus10
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation .

Table 3: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundCOX Inhibition (%)
Pyrazole derivative X80
Pyrazole derivative Y75
This compoundTBD

The mechanisms by which pyrazole derivatives exert their biological effects often involve interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of cyclooxygenase enzymes, thereby reducing inflammation.
  • Receptor Modulation : Some compounds may interact with neurotransmitter receptors, affecting signaling pathways related to pain and mood regulation .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including those containing a pyrazole moiety. The study utilized computer-aided drug design to predict biological activity spectra, revealing that these compounds could target multiple enzymes and receptors relevant to cancer and central nervous system disorders .

Properties

CAS No.

442876-37-1

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(2,5-diethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-3-11-9-12(15(4-2)14-11)10-5-7-13-8-6-10/h9-10,13H,3-8H2,1-2H3

InChI Key

HYJVJXPJFCUEBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C2CCNCC2)CC

Origin of Product

United States

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